[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-ylethynyl-trimethyl-silane: is an organosilicon compound with the molecular formula C17H18Si . It is characterized by the presence of a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-4-ylethynyl-trimethyl-silane can be synthesized through several methods, one of which involves the Sonogashira coupling reaction . This reaction typically employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an ethynyltrimethylsilane under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for biphenyl-4-ylethynyl-trimethyl-silane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Biphenyl-4-ylethynyl-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens or nucleophiles in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or ozone.
Coupling Reactions: Palladium catalysts and boronic acids or esters
Major Products:
Substitution Reactions: Various substituted biphenyl derivatives.
Oxidation Reactions: Carbonyl-containing compounds.
Coupling Reactions: Biaryl compounds with diverse functional groups
Scientific Research Applications
Biphenyl-4-ylethynyl-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of biphenyl-4-ylethynyl-trimethyl-silane in various reactions involves the activation of the ethynyl group and the stabilization of intermediates by the trimethylsilyl group. The electron-donating nature of the trimethylsilyl group enhances the reactivity of the ethynyl group, facilitating various chemical transformations .
Comparison with Similar Compounds
- Phenylethynyltrimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
- Trimethyl(phenylethynyl)silane
Comparison: Biphenyl-4-ylethynyl-trimethyl-silane is unique due to the presence of the biphenyl group, which imparts additional stability and electronic properties compared to simpler analogs like phenylethynyltrimethylsilane. This makes it particularly useful in applications requiring enhanced stability and electronic characteristics .
Properties
CAS No. |
75867-42-4 |
---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl-[2-(4-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
YJXLVEMDFSRFPS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.